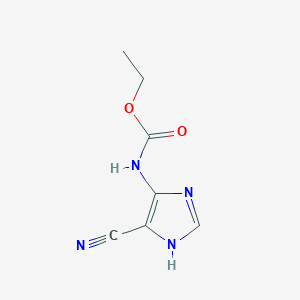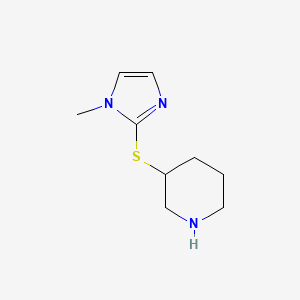
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound that is used in the synthesis of various drugs, including anticancer agents like Lorlatinib . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group.
Méthodes De Préparation
The synthesis of tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Applications De Recherche Scientifique
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the context of its use in anticancer drugs, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways involved in cancer cell proliferation and survival. For example, Lorlatinib targets the anaplastic lymphoma kinase (ALK) pathway, inhibiting the growth of cancer cells .
Comparaison Avec Des Composés Similaires
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: This compound has a cyano group instead of a hydrogen atom at the 5-position of the pyrazole ring, which can influence its reactivity and applications.
tert-Butyl ((4-chloro-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: The substitution of bromine with chlorine can affect the compound’s chemical properties and its suitability for different reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting impact on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H18BrN3O2 |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-15(5)13-9/h6H,7H2,1-5H3 |
Clé InChI |
BAQOGZIWCLGYIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=NN(C=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)




![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








